6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738789
InChI: InChI=1S/C8H11BrN2/c1-6-5-11-7(4-10-6)2-3-8(11)9/h2-3,6,10H,4-5H2,1H3
SMILES:
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC15738789

Molecular Formula: C8H11BrN2

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine -

Specification

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
IUPAC Name 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C8H11BrN2/c1-6-5-11-7(4-10-6)2-3-8(11)9/h2-3,6,10H,4-5H2,1H3
Standard InChI Key CNAFKWCKNBWOQL-UHFFFAOYSA-N
Canonical SMILES CC1CN2C(=CC=C2Br)CN1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a bicyclic system merging a pyrrolidine ring with a pyrazine moiety, substituted at position 6 with bromine and position 3 with a methyl group. Its IUPAC name, 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, reflects this arrangement. The canonical SMILES representation CC1CN2C(=CC=C2Br)CN1\text{CC1CN2C(=CC=C2Br)CN1} and InChIKey CNAFKWCKNBWOQL-UHFFFAOYSA-N\text{CNAFKWCKNBWOQL-UHFFFAOYSA-N} provide precise identifiers for databases and computational studies.

Physicochemical Properties

With a molecular weight of 215.09 g/mol, the compound is moderately lipophilic, as inferred from its bromine and methyl substituents. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC8H11BrN2\text{C}_8\text{H}_{11}\text{BrN}_2
Molecular Weight215.09 g/mol
Canonical SMILESCC1CN2C(=CC=C2Br)CN1
InChIKeyCNAFKWCKNBWOQL-UHFFFAOYSA-N
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

These properties influence its solubility in polar aprotic solvents like dichloromethane and acetonitrile, which are commonly employed in its synthesis.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves sequential heterocyclic ring formation and functionalization. A representative route includes:

  • Ring Construction: Cyclization of a brominated precursor with a nitrogen-containing intermediate under controlled temperature (70–100°C) to form the pyrrolo-pyrazine core.

  • Methylation: Introduction of the methyl group via alkylation or reductive amination, ensuring regioselectivity at position 3.

  • Bromination: Electrophilic aromatic substitution or metal-halogen exchange to install bromine at position 6.

Critical parameters such as reaction time, solvent choice, and catalyst use (e.g., Lewis acids) significantly impact yield and purity. For instance, dichloromethane enhances reaction homogeneity, while acetonitrile facilitates polar transition states.

Reactivity and Functionalization

The bromine atom at position 6 serves as a prime site for nucleophilic substitution (SN_\text{N}Ar), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. Additionally, the methyl group at position 3 can undergo oxidation to a carboxylic acid or serve as a steric director in further substitutions.

CompoundPanc-1 IC50_{50} (μM)PC3 IC50_{50} (μM)MDA-MB-231 IC50_{50} (μM)
7m12.5415.6714.89
Etoposide24.3532.1530.63

Such findings underscore the scaffold’s versatility in drug discovery .

Applications in Radiochemistry

Radiochemical Synthesis

The regioselective methylation of brominated precursors, as demonstrated in [11^{11}C]BMP synthesis, could be adapted for 11^{11}C- or 18^{18}F-labeling of this compound. Key steps include:

  • Precursor Preparation: 6-Bromo-7H-purine analogs under GMP conditions.

  • Radiolabeling: Reaction with [11^{11}C]methyl triflate in tetrahydrofuran (THF) with TMP·MgCl, achieving radiochemical yields of 20.5 ± 5.2% .

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes suffer from moderate yields (40–60%) and require harsh conditions. Future work should explore catalytic asymmetric methods or flow chemistry to improve efficiency.

Target Identification

Comprehensive in vitro and in vivo studies are needed to map the compound’s pharmacological profile. High-throughput screening against kinase panels or GPCRs could reveal novel targets.

Toxicity and Pharmacokinetics

No toxicity data exist for this compound, necessitating preclinical assessments. Structural modifications to enhance blood-brain barrier penetration or metabolic stability will be critical for therapeutic translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator